2-[(Dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one 2-[(Dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Brand Name: Vulcanchem
CAS No.: 169136-42-9
VCID: VC0421381
InChI: InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9-
SMILES: CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
Molecular Formula: C15H16N2O
Molecular Weight: 240.3g/mol

2-[(Dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS No.: 169136-42-9

Main Products

VCID: VC0421381

Molecular Formula: C15H16N2O

Molecular Weight: 240.3g/mol

2-[(Dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one - 169136-42-9

CAS No. 169136-42-9
Product Name 2-[(Dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Molecular Formula C15H16N2O
Molecular Weight 240.3g/mol
IUPAC Name (2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
Standard InChI InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9-
Standard InChIKey WQOMNKDELFYTQR-KTKRTIGZSA-N
Isomeric SMILES CN(C)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23
SMILES CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
Canonical SMILES CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
PubChem Compound 876470
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator